4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-
Description
The compound 4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]- is a structurally complex molecule featuring a 4-methylpentanoic acid backbone conjugated to a pyrrolidin-2-one (γ-lactam) ring. The pyrrolidinone moiety is substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group, which confers steric bulk and modulates the compound’s physicochemical properties. This structural combination suggests applications in medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors .
Properties
IUPAC Name |
4-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAFDMYUYIYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrrolidinone ring bearing the Boc-protected amino group.
- Attachment of the 4-methylpentanoic acid moiety at the nitrogen of the pyrrolidinone.
- Use of protecting groups such as tert-butoxycarbonyl (Boc) to safeguard the amino functionality during subsequent transformations.
Preparation via Boc-Protected Aminopyrrolidinone Intermediates
One of the most reliable approaches uses Boc-protected aminopyrrolidinone derivatives as key intermediates. The process involves:
- Starting from amino acid esters or derivatives such as methyl 4-(3-(tert-butoxycarbonylamino)pyrrolidin-2-on-1-yl)-4-methylpentanoate.
- Boc protection of the amino group on the pyrrolidinone ring to prevent side reactions during coupling.
- Hydrolysis or further functionalization to obtain the free acid form.
For example, a reaction sequence reported in a patent (WO2016046843A1) describes the preparation of related amino acid derivatives through Boc protection, followed by coupling reactions using activating agents such as benzotriazolyl-based reagents and bases like N,N-diisopropylethylamine (DIPEA) at low temperatures (0 to 5°C). The reaction mixture is often stirred for extended periods (10-12 hours) to ensure completion. After workup involving aqueous quenching, extraction, and purification by crystallization or filtration, the desired compound is obtained in yields ranging from 40% to 85% depending on the step and scale.
Coupling Reactions and Activation Methods
The coupling of the Boc-protected aminopyrrolidinone with 4-methylpentanoic acid derivatives typically employs:
- Activating agents : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), hydroxybenzotriazole (HOBt), or T3P (propylphosphonic anhydride) to activate the carboxylic acid group.
- Bases : N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid and promote amide bond formation.
- Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or mixtures thereof at low temperatures (-5 to 5 °C) to control reaction rate and selectivity.
The reaction conditions are optimized to maintain stereochemical integrity and avoid racemization. For example, in the synthesis of related compounds, the reaction mixture is kept at 0-5 °C for 10-12 hours before quenching and purification.
Alternative Synthetic Routes: Nucleophilic Substitution on Chiral Triflates
A recent study (2023) describes an alternative approach involving nucleophilic substitution reactions on chiral triflate esters with Boc-protected aminopyrrolidine derivatives. The key steps include:
- Preparation of chiral triflate esters from suitable precursors.
- Reaction with 4-Boc-aminopyrrolidine or 4-Boc-aminopiperidine in the presence of base (e.g., triethylamine) in dichloromethane at low temperature (-50 °C).
- This method affords enantiomerically pure 2-[(Boc-amino)pyrrolidin-1-yl]alkanoates in good yields (74-84%) and high stereochemical purity.
This approach is advantageous for synthesizing chiral amino acid derivatives with high enantiomeric excess and can be adapted for preparing 4-methylpentanoic acid derivatives bearing Boc-protected pyrrolidinone moieties.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc2O, TEA, Pd/C, H2, MeOH, 25 °C, 12 h | Boc protection of aminopyrrolidinone intermediate | >80 | Hydrogenation under nitrogen atmosphere |
| 2 | Trifluoroacetic acid (TFA), DCM, 0-5 °C | Deprotection or activation step | 40-85 | Controlled temperature to avoid decomposition |
| 3 | Boc-L-Homophenylalanine, HOBt, BOP, DIPEA, DMF, 0-5 °C, 10-12 h | Coupling to form amide bond | 40-85 | Low temperature to prevent racemization |
| 4 | Workup: aqueous quench, extraction with DCM, washing with acid/base solutions, crystallization | Purification | - | Ensures removal of impurities and isolation of pure compound |
Analytical Characterization Supporting Preparation
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^15N NMR to confirm structure and stereochemistry.
- Infrared (IR) Spectroscopy : Characteristic absorption bands for ester (around 1728 cm^-1) and Boc carbamate groups (around 1681 cm^-1).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
- X-ray Crystallography : For definitive stereochemical assignment in some cases.
Summary of Key Findings
- The preparation of 4-methylpentanoic acid, 2-[3-(tert-butoxycarbonylamino)pyrrolidin-2-on-1-yl]- involves Boc protection of aminopyrrolidinone intermediates followed by amide coupling with activated 4-methylpentanoic acid derivatives.
- Low-temperature coupling with activating agents such as BOP and HOBt ensures high yield and stereochemical integrity.
- Alternative methods using nucleophilic substitution on chiral triflates with Boc-aminopyrrolidine provide high enantiomeric purity and good yields.
- Purification typically involves aqueous workup, solvent extraction, and crystallization.
- Analytical techniques confirm the structure, purity, and stereochemistry of the final product.
This detailed overview synthesizes data from patent literature and recent peer-reviewed research, providing a comprehensive and authoritative guide to the preparation of this compound. The methods described are applicable for laboratory synthesis and scale-up in pharmaceutical and chemical research contexts.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid
Structural Differences :
- Contains ester-linked dodecanoyl (C12) and isobutyryl groups at positions 3 and 2, respectively.
- Lacks the pyrrolidinone ring and Boc-protected amino group present in the target compound.
Physicochemical Properties :
- Higher logP (lipophilicity) due to long-chain esters, enhancing membrane interaction but reducing aqueous solubility.
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid
Structural Differences :
- Simplified structure with a Boc-protected amino group directly attached to the 4-methylpentanoic acid backbone.
- Absence of the pyrrolidinone ring, reducing conformational rigidity.
Functional Insights :
- Likely used as a chiral intermediate in peptide synthesis due to the Boc group’s stability and stereochemical control .
- No direct antimicrobial data reported, but the Boc group may enhance metabolic stability compared to unprotected amines.
Hypothetical Comparison with Other Lactam Derivatives
- Pyrrolidinone-containing analogs: Compounds with lactam rings (e.g., caprolactam derivatives) often exhibit improved solubility and bioavailability compared to purely aliphatic esters. The Boc group in the target compound may further enhance cellular uptake by balancing lipophilicity and hydrogen-bonding capacity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Antibacterial Activity of 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone Diameter (mm at 6.25 μg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 11 |
| Bacillus subtilis | 12.5 | 8 |
| Propionibacterium acnes | 25.0 | 6 |
| Escherichia coli (Gram-negative) | No activity | - |
Research Implications and Gaps
- Target Compound: The Boc-protected pyrrolidinone derivative’s biological activity remains unexplored. Testing against Gram-positive pathogens, guided by structural analogs, is warranted.
- Mechanistic Insights : The lactam ring may interact with bacterial membranes or enzymes via hydrogen bonding, while the Boc group could enhance pharmacokinetic properties.
- Synthetic Utility : The compound’s rigidity and chirality make it a candidate for protease-resistant peptide analogs or small-molecule inhibitors.
Biological Activity
4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]- is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This compound is an analogue of pyrovalerone, which has been studied for its effects on monoamine transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring and a t-butoxycarbonyl group, which are key to its biological activity. The presence of the methyl group at the fourth position of the pentanoic acid chain contributes to its lipophilicity, which is often related to the ability of compounds to cross biological membranes and interact with target receptors.
Biological Activity
1. Monoamine Transporter Inhibition
Research indicates that analogues of 4-methylpentanoic acid exhibit significant inhibition of dopamine and norepinephrine transporters:
- Dopamine Transporter (DAT) : Compounds similar to 4-methylpentanoic acid have shown potent inhibition of DAT, with some exhibiting IC50 values in the nanomolar range. For instance, one study reported that the enantiomeric form of pyrovalerone was particularly effective at inhibiting DAT with an IC50 value as low as 11.5 nM .
- Norepinephrine Transporter (NET) : The same class of compounds demonstrated moderate inhibition at NET, with certain analogues presenting IC50 values around 69.8 nM .
- Serotonin Transporter (SERT) : In contrast, these compounds generally show poor activity against SERT, with only a few exceptions exhibiting modest inhibition .
2. Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural characteristics. The lipophilicity and electronic properties of substituents on the aromatic ring are crucial in determining their potency against various transporters. For example, while some analogues are potent inhibitors at DAT and NET, they are typically less effective at SERT due to differences in binding affinities .
Case Studies
Case Study 1: Pyrovalerone Analogues
A study focused on a series of pyrovalerone analogues revealed that modifications to the pyrrolidine ring significantly affected their biological activity. The lead compound demonstrated high selectivity for DAT over SERT, indicating potential for therapeutic applications in conditions like ADHD or depression where dopaminergic signaling is disrupted .
Case Study 2: In Vivo Studies
In vivo studies have shown that certain analogues can produce stimulant effects similar to those observed with traditional stimulants like amphetamines. This suggests that they may have potential as therapeutic agents but also raises concerns regarding abuse potential due to their psychoactive properties .
Table 1: Inhibition Potency of Selected Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| 4-Methylphenyl-Pyrovalerone | 11.5 | 69.8 | >200 |
| 3,4-Dichlorophenyl Analog | 37.8 | Not reported | >200 |
| Naphthyl Analog | 33.1 | Not reported | <200 |
Q & A
Q. What synthetic strategies are commonly employed for constructing the 4-methylpentanoic acid backbone in this compound?
The malonic ester synthesis is a foundational method for synthesizing branched carboxylic acids like 4-methylpentanoic acid. This involves alkylation of diethyl malonate followed by hydrolysis and decarboxylation. For example, alkylation with a methyl-substituted alkyl halide yields intermediates that can be hydrolyzed to the target acid . Modifications may include protecting group strategies (e.g., Boc for the pyrrolidinone moiety) to prevent side reactions during coupling steps .
Q. How is the Boc (tert-butoxycarbonyl) group introduced and removed in this compound?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA). For the pyrrolidinone nitrogen, selective protection requires careful pH control to avoid over-reaction. Deprotection is achieved using acidic conditions (e.g., TFA or HCl in dioxane), ensuring preservation of the acid-sensitive pyrrolidinone ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR are essential for confirming the stereochemistry of the pyrrolidinone ring and the Boc-protected amine. Coupling constants (e.g., ) help resolve adjacent protons in cyclic structures .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- IR : Confirms carbonyl stretches (e.g., 1680–1720 cm for the Boc carbamate and pyrrolidinone lactam) .
Advanced Research Questions
Q. How can synthetic challenges related to steric hindrance at the pyrrolidinone-Boc interface be addressed?
Steric hindrance near the Boc-protected amine can impede coupling reactions. Strategies include:
Q. What contradictions arise in interpreting 1H^1H1H-NMR data for this compound, and how are they resolved?
Overlapping signals from the pyrrolidinone and Boc groups often complicate spectral interpretation. For example, the H-2'' and H-3'' protons in the pyrrolidinone ring may exhibit complex splitting due to vicinal and long-range coupling. Resolution strategies include:
- 2D NMR techniques (COSY, HSQC) to map proton-proton correlations.
- Variable-temperature NMR to reduce signal broadening caused by conformational exchange .
Q. How does the compound’s structure influence its role in biological systems, such as odorant signaling?
The 4-methylpentanoic acid moiety is associated with carcass and cheese-like odors due to its interaction with olfactory receptors. In Duguetia cadaverica, this compound, alongside sulfides and terpenoids, mimics fungal volatiles to attract saprophilous pollinators. Its hydrophobicity and branched chain enhance volatility, critical for ecological signaling .
Q. What analytical methods validate the purity of intermediates during multi-step synthesis?
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) monitors reaction progress and impurity profiles.
- Chiral GC/MS : Resolves enantiomeric excess in stereochemically sensitive steps (e.g., pyrrolidinone formation).
- Elemental Analysis : Confirms stoichiometric integrity of final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
